molecular formula C26H20N2O2S2 B11991128 2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol CAS No. 26907-82-4

2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

Cat. No.: B11991128
CAS No.: 26907-82-4
M. Wt: 456.6 g/mol
InChI Key: OUHYXWHJDDKIAZ-UHFFFAOYSA-N
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Description

2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structure and properties. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol typically involves the condensation of 2-aminophenol with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its ability to form complexes with metal ions and interact with biological molecules. The compound can chelate metal ions, leading to the formation of stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-(2-hydroxyphenyl)methylidene]amino]phenol
  • **2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)thio]phenyl}imino)methyl]phenol
  • **2-[(E)-(2-hydroxyphenyl)methylidene]amino]thiophenol

Uniqueness

2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is unique due to its dithio functionality, which enhances its ability to form stable complexes with metal ions and increases its reactivity in redox processes. This makes it particularly useful in applications requiring strong metal chelation and redox activity .

Properties

CAS No.

26907-82-4

Molecular Formula

C26H20N2O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O2S2/c29-23-13-5-1-9-19(23)17-27-21-11-3-7-15-25(21)31-32-26-16-8-4-12-22(26)28-18-20-10-2-6-14-24(20)30/h1-18,29-30H

InChI Key

OUHYXWHJDDKIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2SSC3=CC=CC=C3N=CC4=CC=CC=C4O)O

Origin of Product

United States

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